molecular formula C17H17N3O4 B6428861 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide CAS No. 2034563-48-7

4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide

Cat. No.: B6428861
CAS No.: 2034563-48-7
M. Wt: 327.33 g/mol
InChI Key: WDTARPJJQMOSMF-UHFFFAOYSA-N
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Description

4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Linking the Pyrazole and Chromene Units: The final step involves the coupling of the pyrazole and chromene units through an ether linkage, typically using an alkylating agent like ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or chromene rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or chromene derivatives.

Scientific Research Applications

4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the pyrazole moiety but shares the chromene core.

    N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide: Similar structure but without the oxo group at the 4-position.

    4-oxo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of both the chromene and pyrazole moieties in 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide imparts unique chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-14-12-16(24-15-5-2-1-4-13(14)15)17(22)18-7-10-23-11-9-20-8-3-6-19-20/h1-6,8,12H,7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTARPJJQMOSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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